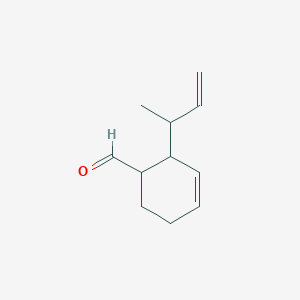
Estra-1,3,5(10)-trien-17-one, 3,12beta-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estra-1,3,5(10)-trien-17-one, 3,12beta-dihydroxy-, also known as 3,12-dihydroxyestra-1,3,5(10)-trien-17-one (DHET), is a synthetic steroid hormone that has been used in scientific research. DHET is a derivative of estradiol, which is a natural hormone in the body. DHET has been studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
DHET exerts its effects by binding to estrogen receptors (ERs) in the body. DHET has a higher affinity for ER-beta than ER-alpha. DHET can also modulate the activity of other signaling pathways, such as the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
DHET has been shown to have various biochemical and physiological effects in the body. DHET can regulate gene expression by binding to ERs and modulating the activity of transcription factors. DHET can also modulate the activity of enzymes, such as aromatase, which is involved in the synthesis of estrogen. DHET can also affect the levels of various hormones, such as testosterone and cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DHET has several advantages for lab experiments. DHET is a synthetic compound that can be easily synthesized and purified. DHET has a high affinity for ER-beta, which makes it a useful tool for studying the role of ER-beta in various biological processes. DHET also has limitations for lab experiments. DHET can have off-target effects on other signaling pathways, which can complicate the interpretation of the results. DHET can also have different effects in different cell types and tissues, which can make it challenging to extrapolate the results to the whole body.
Direcciones Futuras
There are several future directions for research on DHET. One direction is to investigate the potential therapeutic applications of DHET in various medical conditions, such as cancer, cardiovascular diseases, and osteoporosis. Another direction is to study the molecular mechanisms underlying the effects of DHET on ERs and other signaling pathways. Further research is also needed to determine the optimal dose and duration of DHET treatment for different medical conditions. Finally, more studies are needed to investigate the safety and potential side effects of DHET in humans.
Métodos De Síntesis
DHET can be synthesized by the reaction of estrone with a reducing agent, such as sodium borohydride, followed by oxidation with a mild oxidizing agent, such as Jones reagent. The yield of DHET synthesis can be improved by using different reaction conditions and solvents.
Aplicaciones Científicas De Investigación
DHET has been used in scientific research for its potential therapeutic applications in various medical conditions, such as cancer, cardiovascular diseases, and osteoporosis. DHET has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. DHET has also been shown to have cardioprotective effects by reducing oxidative stress and inflammation. In addition, DHET has been shown to have bone-protective effects by promoting osteoblast differentiation and inhibiting osteoclast differentiation.
Propiedades
Número CAS |
17736-14-0 |
|---|---|
Nombre del producto |
Estra-1,3,5(10)-trien-17-one, 3,12beta-dihydroxy- |
Fórmula molecular |
C18H22O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(8R,9S,12R,13R,14S)-3,12-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-15(6-7-16(18)20)13-4-2-10-8-11(19)3-5-12(10)14(13)9-17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17-,18+/m1/s1 |
Clave InChI |
QLSNMFRUPMBKHW-XHHISWJOSA-N |
SMILES isomérico |
C[C@]12[C@@H](CCC1=O)[C@@H]3CCC4=C([C@H]3C[C@H]2O)C=CC(=C4)O |
SMILES |
CC12C(CCC1=O)C3CCC4=C(C3CC2O)C=CC(=C4)O |
SMILES canónico |
CC12C(CCC1=O)C3CCC4=C(C3CC2O)C=CC(=C4)O |
Sinónimos |
3,12β-Dihydroxy-1,3,5(10)-estratrien-17-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



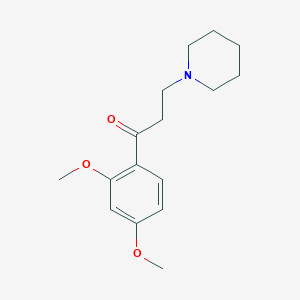
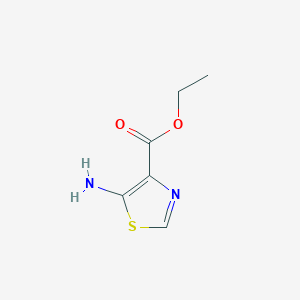
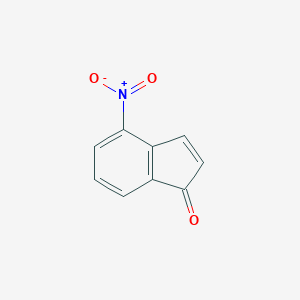
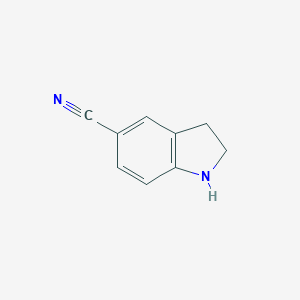

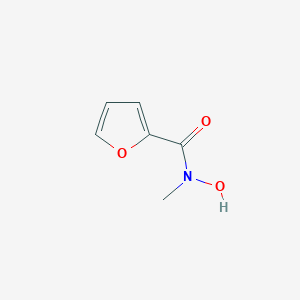

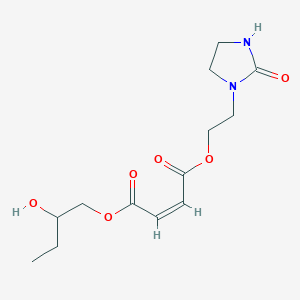
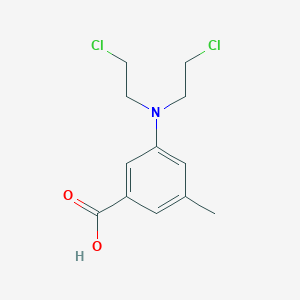
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)

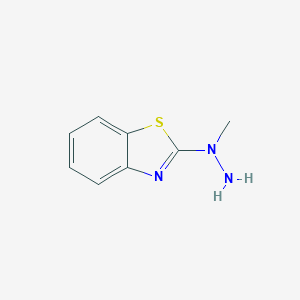
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)
